Ms-PEG6-Ms: A Comprehensive Technical Guide for Drug Development Professionals
Ms-PEG6-Ms: A Comprehensive Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ms-PEG6-Ms, or pentaethylene glycol dimesylate, is a homobifunctional crosslinking agent that has garnered significant interest in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure features a hydrophilic hexaethylene glycol (PEG6) spacer flanked by two reactive mesylate (Ms) groups. This technical guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and applications of Ms-PEG6-Ms, tailored for researchers and scientists in the pharmaceutical and biotechnology sectors.
Chemical and Physical Properties
Ms-PEG6-Ms is a well-defined molecule with specific chemical and physical characteristics that are crucial for its application in bioconjugation and drug delivery. A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C14H30O11S2 | N/A |
| Molecular Weight | 446.51 g/mol | N/A |
| CAS Number | 109789-40-4 | [] |
| Appearance | Pale yellow thick oil | [2] |
| Purity | Typically >95% | N/A |
| Solubility | Soluble in water and most organic solvents | N/A |
| Storage | Store at -20°C to prevent degradation | N/A |
Table 1: Chemical and Physical Properties of Ms-PEG6-Ms
Synthesis and Purification
The synthesis of Ms-PEG6-Ms involves the mesylation of hexaethylene glycol. A general experimental protocol is outlined below, followed by a workflow diagram.
Experimental Protocol: Synthesis of Ms-PEG6-Ms
Materials:
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Hexaethylene glycol
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Methanesulfonyl chloride (MsCl)
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Triethylamine (TEA) or Pyridine
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Dichloromethane (DCM)
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Sodium bicarbonate (NaHCO3) solution
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Brine
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Anhydrous sodium sulfate (Na2SO4)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
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Dissolve hexaethylene glycol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath (0°C).
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Add triethylamine or pyridine to the solution as a base.
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Slowly add methanesulfonyl chloride dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature at 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours or until TLC analysis indicates completion of the reaction).
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Ms-PEG6-Ms as a pale yellow oil.[2]
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Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Synthesis Workflow
Reactivity of the Mesylate Groups
The mesylate groups of Ms-PEG6-Ms are excellent leaving groups, making the terminal carbons susceptible to nucleophilic substitution reactions. This reactivity is the basis for its utility as a crosslinker.
General Reaction Mechanism
The reaction proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom attached to the mesylate group, leading to the displacement of the mesylate anion.
Reactivity with Nucleophiles
Ms-PEG6-Ms readily reacts with a variety of nucleophiles, including:
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Amines (Primary and Secondary): Reaction with amines forms stable secondary or tertiary amine linkages. This is a common strategy for conjugating the linker to proteins or small molecule ligands containing amine functionalities.
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Thiols: Thiol groups, present in cysteine residues of proteins or in small molecules, react with the mesylate groups to form stable thioether bonds.
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Hydroxides and Alkoxides: While reactive, these are less commonly used for bioconjugation due to the prevalence of hydroxyl groups in biological systems and potential side reactions.
The rate of reaction is influenced by several factors, including the nucleophilicity of the attacking species, the solvent, and the temperature.
Reaction Workflow
Stability
The stability of Ms-PEG6-Ms is a critical consideration for its storage and handling, as well as for the stability of the resulting conjugates.
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Hydrolytic Stability: The mesylate groups are susceptible to hydrolysis, particularly under basic conditions. Studies have shown that the rate of hydrolysis of methanesulfonate esters is significant at pH 10 but is considerably slower at neutral pH (pH 7-8).[3] The ether linkages of the PEG backbone are generally stable to hydrolysis under physiological conditions.
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Storage: To minimize degradation, Ms-PEG6-Ms should be stored at low temperatures (-20°C) under anhydrous conditions.
Application in PROTAC Synthesis
Ms-PEG6-Ms is a valuable tool for the synthesis of PROTACs, where it serves as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand. The length and hydrophilicity of the PEG6 spacer can influence the solubility, cell permeability, and ternary complex formation of the resulting PROTAC.
General Protocol for PROTAC Synthesis using Ms-PEG6-Ms
This protocol describes a stepwise approach for synthesizing a PROTAC.
Step 1: Synthesis of Ligand 1 - Linker Intermediate
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Dissolve the first ligand (containing a nucleophilic group, e.g., an amine or thiol) in a suitable aprotic solvent (e.g., DMF or DMSO).
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Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to deprotonate the nucleophile if necessary.
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Add a molar excess of Ms-PEG6-Ms to the reaction mixture.
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Stir the reaction at room temperature until the formation of the mono-substituted intermediate is complete (monitored by LC-MS).
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Purify the intermediate using chromatography (e.g., HPLC).
Step 2: Synthesis of the Final PROTAC
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Dissolve the purified Ligand 1 - Linker intermediate in a suitable aprotic solvent.
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Add the second ligand (also containing a nucleophilic group).
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Add a non-nucleophilic base.
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Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by LC-MS).
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Purify the final PROTAC molecule using preparative HPLC.
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Characterize the final product by high-resolution mass spectrometry and NMR.
PROTAC Synthesis Workflow
PROTAC Mechanism of Action: The Ubiquitin-Proteasome System
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The following diagram illustrates this signaling pathway.
Conclusion
Ms-PEG6-Ms is a versatile and valuable chemical tool for researchers and scientists in drug development. Its well-defined structure, bifunctional reactivity, and hydrophilic spacer make it an ideal linker for the construction of complex biomolecules, particularly PROTACs. This guide provides a comprehensive overview of its chemical properties and practical methodologies to facilitate its effective use in the laboratory. As the field of targeted protein degradation continues to expand, the utility of precisely engineered linkers like Ms-PEG6-Ms will undoubtedly grow in importance.
